

A Comprehensive Technical Review of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Cat. No.: B158564

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring xanthone derivative found in select plant species. Xanthones, as a class, are noted for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive review of the currently available scientific literature on **1,3,6-Trihydroxy-2,5-dimethoxyxanthone**, covering its chemical properties, natural sources, and isolation methods. Due to a notable scarcity of specific biological activity data for this particular xanthone, this review also discusses the bioactivities of structurally similar xanthone derivatives to highlight its potential therapeutic relevance and suggest future research directions. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this and related compounds.

Introduction

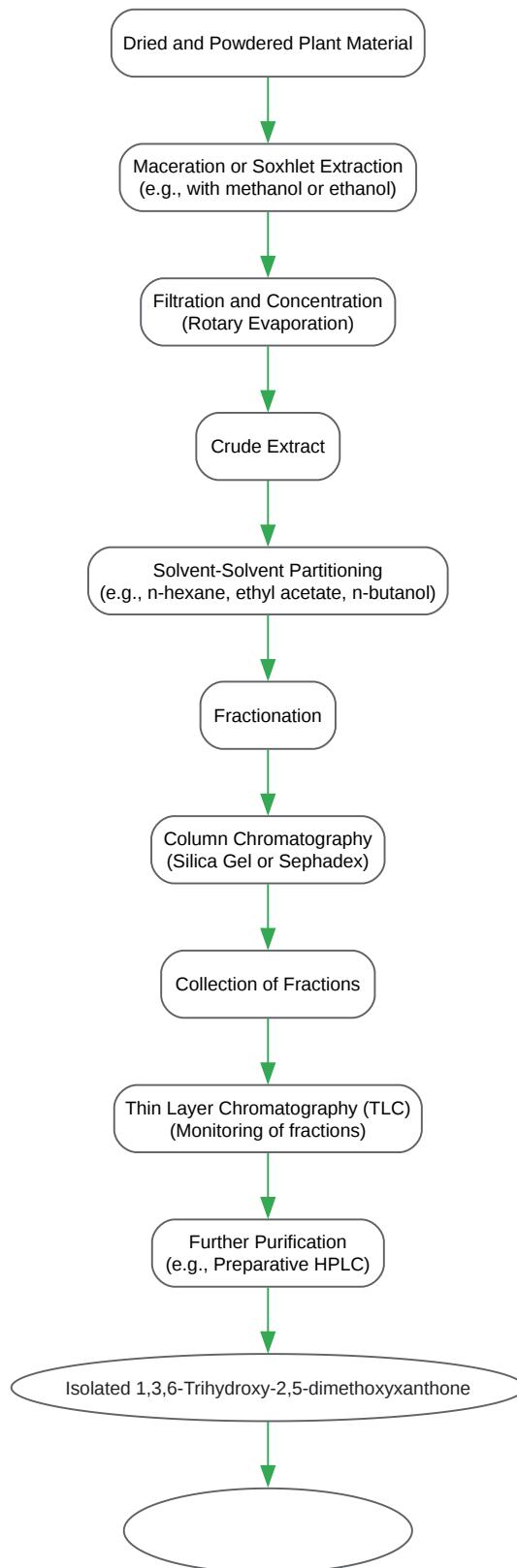
Xanthones are a class of polyphenolic compounds characterized by a dibenzo- γ -pyrone scaffold. Their diverse substitution patterns with hydroxyl, methoxy, and other functional groups contribute to a wide array of pharmacological activities, making them a subject of significant interest in natural product chemistry and drug discovery.^[1] **1,3,6-Trihydroxy-2,5-**

dimethoxyxanthone is a specific member of this family, and understanding its unique chemical and potential biological properties is crucial for exploring its therapeutic applications.

Chemical and Physical Properties

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a small molecule with the chemical formula $C_{15}H_{12}O_7$.^[2] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Source
IUPAC Name	1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one	[2]
Molecular Formula	$C_{15}H_{12}O_7$	[2]
Molecular Weight	304.25 g/mol	[2]
CAS Number	345287-92-5	[2]
Synonyms	1,3,6-Trihydroxy-2,5-dimethoxy-9H-xanthen-9-one	[2]


Natural Sources and Isolation

1,3,6-Trihydroxy-2,5-dimethoxyxanthone has been isolated from a limited number of plant species, as detailed in Table 2.

Plant Species	Family	Part of Plant	Reference
Monnina obtusifolia	Polygalaceae	Aerial Parts	[1]
Monnina salicifolia	Polygalaceae	Not specified	[2]
Securidaca longepedunculata	Polygalaceae	Fresh root bark	[3]

General Experimental Protocol for Isolation and Purification

While a specific, detailed protocol for the isolation of **1,3,6-Trihydroxy-2,5-dimethoxyxanthone** is not extensively documented, a general methodology for the extraction and purification of xanthones from plant material can be outlined as follows. This protocol is based on common practices in phytochemistry.

[Click to download full resolution via product page](#)

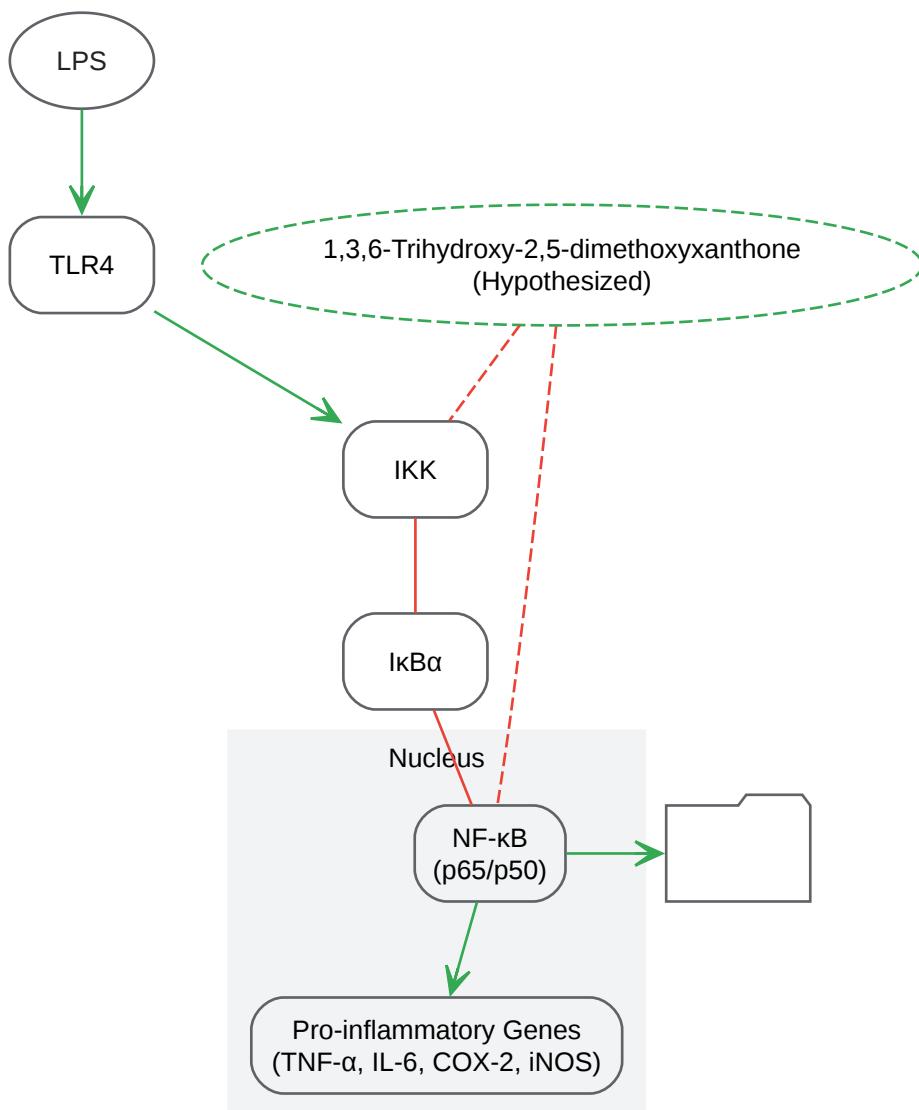
Caption: General workflow for the isolation and purification of xanthones.

Methodology Details:

- Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, to isolate a broad range of secondary metabolites, including xanthones.
- Fractionation: The resulting crude extract is then fractionated using solvent-solvent partitioning with solvents of increasing polarity to separate compounds based on their solubility.
- Chromatographic Purification: The fractions enriched with xanthones are subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the individual compounds.
- Final Purification: Further purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).
- Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Biological Activities and Therapeutic Potential

There is a significant lack of published studies on the specific biological activities of **1,3,6-Trihydroxy-2,5-dimethoxyxanthone**. However, the pharmacological properties of structurally similar xanthones provide valuable insights into its potential therapeutic applications.


Biological Activities of Structurally Related Xanthones

The biological activities of several xanthones with similar substitution patterns are summarized in Table 3. It is important to note that this data is for related compounds and not for **1,3,6-Trihydroxy-2,5-dimethoxyxanthone** itself.

Xanthone Derivative	Biological Activity	IC ₅₀ / Other Quantitative Data	Cell Line / Model	Reference
1,3,6-Trihydroxyxanthone	Anticancer	-	Murine leukemia P388 cells (for bromo-substituted derivatives)	[1]
1,3,5,6-Tetrahydroxyxanthone	Anti-inflammatory	Significant inhibition of NO production at 10 μ M	LPS-stimulated RAW 264.7 macrophages	[4]
1,3,6,7-Tetrahydroxyxanthone	Anti-inflammatory	Significant inhibition of NO production at 10 μ M	LPS-stimulated RAW 264.7 macrophages	[4]

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for **1,3,6-Trihydroxy-2,5-dimethoxyxanthone**, many xanthone derivatives are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer. A potential pathway of interest for future investigation is the NF- κ B signaling cascade, which is a critical regulator of the inflammatory response.

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibitory effect on the NF-κB signaling pathway.

This diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds. It is hypothesized that **1,3,6-Trihydroxy-2,5-dimethoxyxanthone**, like other bioactive xanthones, may inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes. This remains a key area for future experimental validation.

Conclusion and Future Directions

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring xanthone with a well-defined chemical structure and known botanical sources. However, a significant gap exists in the scientific literature regarding its biological activities and mechanism of action. Based on the pharmacological profiles of structurally related xanthones, it is plausible that this compound possesses anti-inflammatory, antioxidant, and potentially anticancer properties.

Future research should focus on:

- Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of **1,3,6-Trihydroxy-2,5-dimethoxyxanthone** using a panel of *in vitro* assays.
- Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.
- In Vivo Efficacy: Assessing the therapeutic potential of **1,3,6-Trihydroxy-2,5-dimethoxyxanthone** in relevant animal models of disease.

A thorough investigation into the pharmacological properties of this specific xanthone is warranted to determine its potential as a lead compound for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,6-Trihydroxyxanthone | 39731-47-0 | Benchchem [benchchem.com]
- 2. 1,3,6-Trihydroxy-2,5-dimethoxyxanthone | 345287-92-5 | Benchchem [benchchem.com]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. 1,3,6-Trihydroxy-2,5-dimethoxyxanthone | C15H12O7 | CID 5480343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comprehensive Technical Review of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158564#literature-review-on-1-3-6-trihydroxy-2-5-dimethoxyxanthone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com